Dabrafenib Dabrafenib Dabrafenib is an inhibitor of mutated BRAF kinase and has clinical activity with a manageable safety profile in clinical trials of phase 1 and 2 in patients with BRAF(V600)-mutated metastatic melanoma.
Brand Name: Vulcanchem
CAS No.: 1195765-45-7
VCID: VC0193324
InChI: InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)
SMILES: CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Molecular Formula: C23H20F3N5O2S2
Molecular Weight: 519.56

Dabrafenib

CAS No.: 1195765-45-7

Impurities

VCID: VC0193324

Molecular Formula: C23H20F3N5O2S2

Molecular Weight: 519.56

Purity: > 95%

Dabrafenib - 1195765-45-7

CAS No. 1195765-45-7
Product Name Dabrafenib
Molecular Formula C23H20F3N5O2S2
Molecular Weight 519.56
IUPAC Name N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Standard InChI InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)
SMILES CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Appearance White to Off-White Solid
Melting Point 214-216°C
Description Dabrafenib is an inhibitor of mutated BRAF kinase and has clinical activity with a manageable safety profile in clinical trials of phase 1 and 2 in patients with BRAF(V600)-mutated metastatic melanoma.
Purity > 95%
Quantity Milligrams-Grams
Synonyms N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide; Dabarefenib; GSK 2118436; Tafinlar
PubChem Compound 44462760
Last Modified Nov 11 2021
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